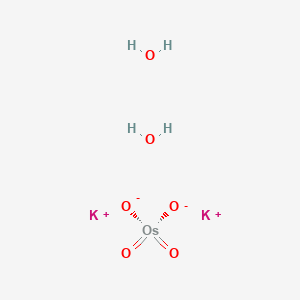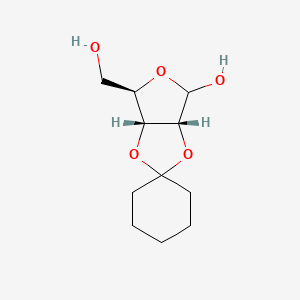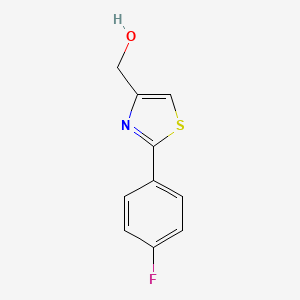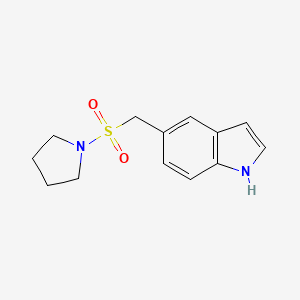
Potassium osmate(VI) dihydrate
Descripción general
Descripción
Potassium osmate(VI) dihydrate is a hydroscopic transition metal compound that is soluble in water and methanol . It is widely used as a reagent/catalyst to synthesize Os compounds . The compound is a diamagnetic purple salt that contains osmium .
Synthesis Analysis
Potassium osmate is prepared by reducing osmium tetroxide with ethanol . Another method involves the reduction of perosmates using ethanol . It’s also noted that the compound slowly decomposes in aqueous solution .Molecular Structure Analysis
The complex anion of Potassium osmate(VI) dihydrate is octahedral . Like related d2 dioxo complexes, the oxo ligands are trans . The Os=O and Os-OH distances are 1.75 (2) and 1.99 (2) Å, respectively . It is a relatively rare example of a metal oxo complex that obeys the 18e rule .Chemical Reactions Analysis
Potassium osmate(VI) dihydrate acts as a catalyst for the oxidative cleavage of olefins to ketones and carboxylic acids . It is employed in an intramolecular amidohydroxylation of carbamoyloxytethered olefins providing hydroxy oxazolidinones .Physical And Chemical Properties Analysis
Potassium osmate(VI) dihydrate is a purple powder that is hygroscopic . It is soluble in water but insoluble in alcoholic and ethereal solvents . It slowly decomposes in aqueous solution .Aplicaciones Científicas De Investigación
Stereoselective Synthesis of β-N-Glycopyranosides
Potassium osmate(VI) dihydrate is used as a reagent for the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides through palladium-catalyzed Tsuji-Trost amination .
Asymmetric Synthesis of Carboranylated Diols
This compound acts as a catalyst for the asymmetric synthesis of carboranylated diols that bear two adjacent stereocenters .
Voltammetric Analysis of Polysaccharides
It is utilized to prepare Osmium complexes which are essential for the voltammetric analysis of polysaccharides .
Oxidative Cleavage of Olefins
Potassium osmate(VI) dihydrate serves as a reagent for the oxidative cleavage of olefins to ketones and carboxylic acids .
Synthesis of Hydroxy Oxazolidinones
It is also employed in an intramolecular amidohydroxylation of carbamoyloxy-tethered olefins, which provides hydroxy oxazolidinones .
Mecanismo De Acción
Potassium Osmate(VI) dihydrate, also known as Potassium dioxidodioxoosmium dihydrate, is a hydroscopic transition metal compound . This compound has a variety of applications in the field of chemistry, particularly in the synthesis of Os compounds .
Target of Action
The primary targets of Potassium Osmate(VI) dihydrate are olefins . It acts as a catalyst for the asymmetric dihydroxylation of olefins . This reaction is crucial in the field of organic chemistry, as it allows for the stereoselective synthesis of various compounds .
Mode of Action
Potassium Osmate(VI) dihydrate interacts with its targets (olefins) through a process known as dihydroxylation . In this process, two hydroxyl groups are added across the double bond of the olefin, resulting in a diol . This reaction is stereoselective, meaning it preferentially produces one stereoisomer over the other .
Biochemical Pathways
The dihydroxylation of olefins mediated by Potassium Osmate(VI) dihydrate affects several biochemical pathways. For instance, it can be used for the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides via palladium-catalyzed Tsuji-Trost amination . It can also be used as a catalyst for the asymmetric synthesis of carboranylated diols bearing two adjacent stereocenters .
Result of Action
The result of Potassium Osmate(VI) dihydrate’s action is the formation of new compounds through the dihydroxylation of olefins . For example, it can lead to the formation of hydroxy oxazolidinones through an intramolecular amidohydroxylation of carbamoyloxytethered olefins .
Action Environment
The action of Potassium Osmate(VI) dihydrate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, when dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution . These changes in color indicate that the compound’s action, efficacy, and stability can be influenced by the solvent used .
Safety and Hazards
Propiedades
IUPAC Name |
dipotassium;dioxido(dioxo)osmium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.2H2O.4O.Os/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODWNOPHMXOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4K2O6Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693853 | |
| Record name | Potassium osmate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium osmate(VI) dihydrate | |
CAS RN |
10022-66-9 | |
| Record name | Potassium osmate(VI) dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium osmate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM OSMATE DIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM OSMATE(VI) DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2BWQ2TYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)
![(6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydrox](/img/no-structure.png)
![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)
![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)



![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)


![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)